Product packaging for (S)-2-(Cbz-amino)-N-ethylpropanamide(Cat. No.:)

(S)-2-(Cbz-amino)-N-ethylpropanamide

Cat. No.: B8537174
M. Wt: 250.29 g/mol
InChI Key: DXLXRCXDNCCVGO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Cbz-amino)-N-ethylpropanamide is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O3 B8537174 (S)-2-(Cbz-amino)-N-ethylpropanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-[(2S)-1-(ethylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C13H18N2O3/c1-3-14-12(16)10(2)15-13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)(H,15,17)/t10-/m0/s1

InChI Key

DXLXRCXDNCCVGO-JTQLQIEISA-N

Isomeric SMILES

CCNC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Academic Significance and Structural Context of S 2 Cbz Amino N Ethylpropanamide

Foundational Role of Chiral Amino Amides in Modern Organic Chemistry

Chiral amino amides, which are derivatives of amino acids, are pivotal building blocks in organic synthesis. Their importance stems from the inherent chirality and the presence of versatile functional groups, which make them valuable precursors for a wide array of more complex molecules. alevelchemistry.co.uknih.gov The defining characteristic of these compounds is the presence of a stereocenter, typically at the alpha-carbon, which imparts optical activity to the molecule. alevelchemistry.co.uk This chirality is of paramount importance in fields such as medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity or material properties. numberanalytics.com

The structural framework of (S)-2-(Cbz-amino)-N-ethylpropanamide, derived from the natural amino acid L-alanine, places it firmly within this significant class of compounds. The "(S)" designation in its name specifies the absolute configuration at the chiral center, according to the Cahn-Ingold-Prelog priority rules. masterorganicchemistry.com Chiral amino amides are frequently employed as synthons, providing a reliable source of stereochemical information that can be transferred to new molecules. acs.org They are instrumental in the asymmetric synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. iupac.org The amide bond, formed in this case with ethylamine (B1201723), is a stable and common functional group, yet it can be selectively cleaved or modified under specific conditions, adding to the synthetic utility of the molecule.

The N-Benzyloxycarbonyl (Cbz) Protecting Group: Strategic Utility in Amine Functionalization and Peptide Chemistry

The benzyloxycarbonyl (Cbz or Z) group is one of the most established and widely used protecting groups for amines in organic synthesis. bachem.com Introduced by Leonidas Zervas and Max Bergmann in the 1930s, the Cbz group was instrumental in advancing the field of peptide chemistry, allowing for the controlled, stepwise synthesis of oligopeptides. total-synthesis.com Its primary function is to temporarily block the nucleophilicity of an amine group to prevent it from participating in unwanted side reactions during subsequent synthetic steps. peptide.com

The Cbz group is valued for its stability under a variety of reaction conditions, including those that are basic or mildly acidic. total-synthesis.com This stability makes it orthogonal to other common protecting groups, such as the tert-butoxycarbonyl (Boc) group, which is readily cleaved by acid. masterorganicchemistry.com The introduction of a Cbz group is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. highfine.com

One of the key advantages of the Cbz group is its facile removal under neutral conditions via catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst). masterorganicchemistry.com This deprotection method is mild and often leaves other functional groups within the molecule intact. Alternatively, the Cbz group can be cleaved by strong acids, such as HBr in acetic acid. bachem.comcreative-peptides.com The presence of the Cbz group in this compound renders the amine non-reactive, thereby allowing for selective modifications at other parts of the molecule. The introduction of the Cbz group can also improve the crystallinity of the protected compound, which can facilitate its purification. highfine.com

Table 1: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Structure Common Cleavage Conditions Stability
Benzyloxycarbonyl Cbz, Z C6H5CH2O(CO)- H2/Pd, HBr/AcOH, Na/NH3 Stable to base and mild acid
tert-Butoxycarbonyl Boc (CH3)3CO(CO)- Strong acid (e.g., TFA) Stable to base and hydrogenolysis
9-Fluorenylmethyloxycarbonyl Fmoc C14H9CH2O(CO)- Base (e.g., piperidine) Stable to acid and hydrogenolysis

Stereochemical Purity and Configurational Stability of (S)-Propionamide Derivatives

The stereochemical integrity of chiral centers is a critical concern in organic synthesis, particularly in the preparation of enantiomerically pure compounds for pharmaceutical applications. numberanalytics.com For this compound, the chiral center is the alpha-carbon of the original alanine (B10760859) moiety. The stability of this configuration is crucial, as its inversion (epimerization) would lead to the formation of the (R)-diastereomer, a potentially undesirable impurity. nih.gov

Epimerization at the α-carbon of an amino acid derivative is a known risk, especially when the carboxyl group is activated for amide bond formation. peptide.com The process can occur via two main mechanisms: the formation of an oxazolone (B7731731) intermediate or by direct deprotonation of the α-hydrogen by a base. nih.gov The acidity of this proton is increased by the electron-withdrawing nature of the adjacent carbonyl and N-Cbz groups.

Several factors influence the configurational stability of such compounds. The nature of the N-protecting group plays a significant role; urethane-type protecting groups like Cbz and Boc are known to suppress racemization to a greater extent than acyl-type groups. creative-peptides.com The reaction conditions, such as the choice of solvent, base, and coupling reagents, are also critical in minimizing epimerization during synthetic manipulations. nih.gov For a pre-formed amide like this compound, the risk of epimerization is generally lower than during the amide bond-forming step itself. However, exposure to strong basic conditions could still potentially lead to a loss of stereochemical purity. Therefore, maintaining mild reaction conditions is essential when using this compound in further synthetic transformations to preserve its valuable (S)-configuration. acs.org

Synthetic Methodologies for S 2 Cbz Amino N Ethylpropanamide

Classical and Contemporary Approaches to Carbamate-Protected Amines and Amide Formation

The foundational steps in synthesizing the target molecule involve well-established reactions for protecting the amine group of the alanine (B10760859) precursor and subsequently forming the amide bond with ethylamine (B1201723).

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. pearson.comtotal-synthesis.com Its function is to render the amine nucleophilicity and basicity inert during subsequent reaction steps. wikipedia.org The Cbz group was instrumental in the advent of controlled peptide synthesis. total-synthesis.comwikipedia.org

The most common method for introducing the Cbz group is through the reaction of the parent amino acid, (S)-alanine, with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction. total-synthesis.com This reaction requires a base, such as sodium carbonate or sodium bicarbonate, to neutralize the hydrochloric acid byproduct that is generated. pearson.comhighfine.com The pH is typically maintained between 8 and 10 for optimal results. highfine.com Alternative reagents with an activated "Cbz+" synthon, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can also be employed, offering different reactivity profiles and workup procedures. total-synthesis.comhighfine.com

Table 1: Reagents and Conditions for N-Benzyloxycarbonyl (Cbz) Protection
ReagentAbbreviationTypical ConditionsKey Features
Benzyl ChloroformateCbz-Cl or Z-ClAqueous base (e.g., NaHCO₃, Na₂CO₃), 0 °C to RTThe most common and cost-effective method. total-synthesis.comwikipedia.org
N-(Benzyloxycarbonyloxy)succinimideCbz-OSuOrganic base (e.g., Et₃N, DIPEA) in organic solvent (e.g., THF, DCM)Activated ester offers milder reaction conditions. highfine.com
Dibenzyl dicarbonateCbz₂OSimilar to Cbz-OSuAn alternative to Cbz-Cl, sometimes offering improved selectivity. total-synthesis.com
4-Nitrophenyl benzyl carbonateCbz-ONBAqueous base or organic baseAnother activated ester variant used for introducing the Cbz group. highfine.com

The formation of an amide bond, also known as a peptide bond in the context of amino acids, is a cornerstone of organic synthesis. wikipedia.orgrsc.org The direct reaction between a carboxylic acid (like N-Cbz-alanine) and an amine (ethylamine) is generally inefficient as it results in a non-productive acid-base reaction forming a salt. rsc.org Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. rsc.orgluxembourg-bio.com

A wide array of coupling reagents has been developed to achieve this activation under mild conditions that minimize side reactions, particularly the loss of chiral integrity (racemization). wikipedia.orgacs.org These reagents can be broadly categorized:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) convert the carboxylic acid into a highly reactive O-acylisourea intermediate. luxembourg-bio.com To suppress racemization and improve efficiency, they are almost always used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.org

Onium Salts : This class includes aminium/uronium salts (e.g., HBTU, HATU, HCTU) and phosphonium (B103445) salts (e.g., PyBOP, PyAOP). luxembourg-bio.com These reagents react with the carboxylic acid in the presence of a non-nucleophilic base to generate an active ester in situ, which then readily reacts with the amine. luxembourg-bio.com They are known for their high efficiency and rapid reaction times. luxembourg-bio.comacs.org

Modern Reagents : More recent developments include reagents designed for improved safety and atom economy. Propanephosphonic acid anhydride (B1165640) (T3P) is a powerful coupling reagent whose byproducts are water-soluble and easily removed. wikipedia.org Similarly, oxime-based activators like Oxyma have led to the development of safer and highly effective uronium salts like COMU, which is an attractive alternative to benzotriazole-based reagents. acs.org

Table 2: Common Amide Bond Coupling Reagents
Reagent ClassExample (Acronym)Full NameKey Features
CarbodiimidesDCCN,N'-DicyclohexylcarbodiimideInexpensive; byproduct is a poorly soluble urea.
EDCI1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble byproduct, simplifying purification. acs.org
Aminium/Uronium SaltsHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateWidely used, highly effective. luxembourg-bio.com
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateBased on HOAt; particularly effective for difficult couplings. luxembourg-bio.comacs.org
Phosphonium SaltsPyBOP(Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphateEffective and stable coupling reagent. luxembourg-bio.com
OtherT3PPropanephosphonic acid anhydrideWater-soluble byproducts; low epimerization. wikipedia.org

Enantioselective Synthesis of (S)-2-(Cbz-amino)-N-ethylpropanamide

To produce the single (S)-enantiomer of the target compound, the synthesis must be stereocontrolled. rsc.org This is achieved through enantioselective methods that can introduce the chiral center with a high degree of stereochemical purity, avoiding the need for resolving a racemic mixture. nih.gov

One robust strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a reactant molecule. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction before being cleaved, leaving behind an enantiomerically enriched product. wikipedia.org

For the synthesis of α-amino acids and their derivatives, several auxiliaries have proven effective:

Evans Oxazolidinones : These auxiliaries can be acylated with a protected glycine (B1666218) equivalent or an α,β-unsaturated acid. Subsequent diastereoselective reactions, such as alkylation or conjugate addition of an amine, are controlled by the steric bulk of the auxiliary, allowing for the construction of the desired α-amino acid stereocenter. wikipedia.org

Pseudoephedrine Amides : Pseudoephedrine can serve as a chiral auxiliary where its amide derivative undergoes highly diastereoselective enolate alkylation to form α-substituted products. The auxiliary can be removed under mild conditions.

Ellman's Sulfinamide : Tert-butanesulfinamide is a versatile chiral auxiliary used for the asymmetric synthesis of amines. yale.edu Condensation with an aldehyde or ketone forms a sulfinyl imine, which can then undergo diastereoselective addition of a nucleophile. wikipedia.orgnih.gov Subsequent removal of the sulfinyl group yields a chiral primary amine. nih.gov

Table 3: Examples of Chiral Auxiliaries in Chiral Amine/Amide Synthesis
Chiral AuxiliaryKey ApplicationControlling Reaction
Evans OxazolidinonesSynthesis of α-amino acidsDiastereoselective enolate alkylation. wikipedia.org
SAMP/RAMPAsymmetric α-alkylation of carbonylsDiastereoselective alkylation of chiral hydrazones.
tert-Butanesulfinamide (Ellman's Auxiliary)Synthesis of chiral aminesDiastereoselective addition to sulfinyl imines. wikipedia.orgyale.edu

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov Key strategies applicable to the synthesis of α-chiral primary amines and their derivatives include:

Asymmetric Hydrogenation : This is one of the most powerful methods for setting stereocenters. acs.org The asymmetric hydrogenation of a prochiral N-acyl-α,β-dehydroamino acid derivative using a chiral transition-metal catalyst (typically based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands) can produce the desired Cbz-protected amino acid precursor with very high enantioselectivity. acs.orgnih.gov

Asymmetric Reductive Amination : This method involves the reaction of a prochiral ketone or α-keto acid with an ammonia (B1221849) source in the presence of a reducing agent and a chiral catalyst to directly form the chiral amine. acs.orgrsc.org

Catalytic Asymmetric Alkylation : Chiral phase-transfer catalysis can be used for the enantioselective alkylation of glycine Schiff base derivatives to produce a variety of α-amino acids. acs.org Organocatalysis has also emerged as a powerful tool, using small chiral organic molecules to catalyze enantioselective C-C and C-N bond formations. acs.org

Table 4: Catalytic Asymmetric Approaches to Chiral Amines and Derivatives
MethodologyTypical Catalyst TypeProchiral Substrate
Asymmetric HydrogenationChiral Rh, Ru, or Ir phosphine complexesEnamides, N-acyl-dehydroamino acids. acs.orgnih.gov
Asymmetric Reductive AminationChiral metal complexes or organocatalystsα-Keto acids or esters. acs.org
Asymmetric Strecker ReactionChiral Lewis acids or organocatalystsImines (reaction with a cyanide source). acs.org
Asymmetric Aza-Henry ReactionChiral metal complexes or organocatalystsImines (reaction with nitroalkanes). nih.govrsc.org

Biocatalysis offers a highly selective and environmentally sustainable alternative to traditional chemical synthesis. nih.govrug.nl Enzymes operate under mild aqueous conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of chiral amino amides, several classes of enzymes are particularly relevant:

Amine Transaminases (ATAs) : These pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor (such as an α-keto amide). nih.govacs.org By selecting the appropriate (S)- or (R)-selective transaminase, either enantiomer of the desired amino amide can be produced with high enantiomeric excess. nih.gov

Amine Dehydrogenases (AmDHs) : AmDHs catalyze the reductive amination of a ketone substrate using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.govresearchgate.net Cofactor recycling systems are often employed to make the process economically viable. mdpi.com

Lipases and Proteases : These hydrolases can be used in the kinetic resolution of a racemic mixture. For instance, a lipase (B570770) could selectively acylate one enantiomer of a racemic amino alcohol precursor, or selectively hydrolyze one enantiomer of a racemic amino acid ester, allowing for the separation of the two enantiomers. researchgate.net Lipases can also be used to catalyze the formation of amide bonds. rsc.org

Enzymatic Cascades : Multiple enzymes can be combined in a one-pot reaction to perform sequential transformations, which can improve efficiency and reduce the need for intermediate purification steps. acs.org

Table 5: Biocatalytic Routes to Chiral Amino Amides
Enzyme ClassReaction CatalyzedApplication
Amine Transaminase (ATA)Asymmetric amination of a ketoneDirect synthesis of (S)- or (R)-amines from prochiral ketones. nih.govacs.org
Amine Dehydrogenase (AmDH)Asymmetric reductive aminationSynthesis of chiral amines from ketones using ammonia. nih.govresearchgate.net
Lipase/ProteaseHydrolysis or acylationKinetic resolution of racemic amino acid esters or amides. researchgate.net
Aminoacyl-tRNA SynthetaseAmino acid activation and transferCan be engineered for non-canonical amino acid incorporation.

Optimization of Synthetic Pathways and Yield Enhancement Studies

The synthesis of this compound, a protected amino acid amide, typically involves the coupling of N-Cbz-L-alanine with ethylamine. The optimization of this process is crucial for improving reaction efficiency, minimizing side reactions, and ensuring high purity of the final product. Key areas of focus in yield enhancement studies include the choice of coupling reagents, reaction conditions, and purification methods.

A common challenge in peptide and amide synthesis is racemization of the chiral center, which can be mitigated by the appropriate selection of coupling agents and additives. mdpi.com Reagents are often evaluated based on their ability to activate the carboxylic acid group of N-Cbz-L-alanine without promoting the formation of an oxazolone (B7731731) intermediate, which is a primary pathway for racemization. mdpi.combachem.com

Studies on similar peptide syntheses have shown that phosphonium- and uranium-based reagents like PyBOP and HATU, respectively, are highly effective. The addition of bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required when using these reagents. bachem.com For instances with a high risk of racemization, a weaker base like sym-collidine may be employed. bachem.com

The table below illustrates a comparative study of different coupling reagents and conditions for a representative amide bond formation, highlighting the impact on yield and epimerization.

Coupling Reagent/AdditiveBaseSolventReaction Time (h)Yield (%)Epimerization (%)Reference
EDC/HOBtNMMDMF1285<2 bachem.com
HATUDIPEADMF295<1 mdpi.com
PyBOPDIPEACH2Cl2492~1.5 bachem.com
COMU (in water with TPGS-750-M)2,6-LutidineWater394Not detected luxembourg-bio.com

Regio- and Stereocontrol in the Synthesis of Related Amino Amide Scaffolds

The synthesis of amino amide scaffolds with precise regio- and stereocontrol is paramount for their application in medicinal chemistry and materials science. The "(S)" configuration at the alpha-carbon of the target molecule is a key structural feature, and its establishment relies on stereocontrolled synthetic methods.

Stereocontrol: The primary strategy for ensuring the correct stereochemistry is to start with an enantiomerically pure amino acid, such as L-alanine (the precursor to the (S)-enantiomer). However, maintaining this stereochemical integrity throughout the synthesis is critical. Asymmetric catalysis offers a powerful alternative for constructing chiral centers with high enantioselectivity. acs.orgfrontiersin.org

Recent advancements include the use of dual copper catalyst systems in light-driven processes to create chiral amides from primary amides and alkyl bromides. This method controls the stereochemistry as the C-N bond is formed, achieving high enantiomeric excess (typically >95% ee) and good yields (53-95%). acs.org The reaction involves a chiral Cu(II) diamine complex that binds the primary amide and unites it stereoselectively with an alkyl radical generated by a second copper catalyst. acs.org

Chiral organocatalysts, particularly those derived from amino acids and their amides, have also emerged as highly effective tools. mdpi.com For example, chiral primary α-amino amides can act as bifunctional catalysts, facilitating asymmetric transformations like aldol (B89426) and Michael reactions with high stereoselectivity. mdpi.com The stereochemical outcome is directed by the chiral catalyst, which creates a chiral environment for the reaction.

The use of chiral auxiliaries is another established method. An oxazolidinone auxiliary, for instance, has been used in a gold-catalyzed asymmetric synthesis of α,α-disubstituted amino acid derivatives, achieving high diastereoselectivity (d.r. >20:1) and enantiomeric excess (99% ee). acs.org

The table below summarizes the stereoselectivity achieved in the synthesis of chiral amino amides using different catalytic systems.

Catalytic SystemReaction TypeSubstratesStereoselectivityYield (%)Reference
Chiral Cu(II) diamine complex / Cu(I) bisphosphine phenoxide complexAsymmetric C-N CouplingPrimary amide + Alkyl bromide>95% ee53-95 acs.org
Adamantoyl prolinamideAsymmetric Michael AdditionKetone + NitroalkeneUp to 99% eeModerate to good mdpi.com
Gold redox catalysis with oxazolidinone auxiliaryα-Arylation of YnamideYnamide + Aryl diazonium salt>20:1 d.r., 99% eeHigh acs.org
Chiral BINOL aldehydeAsymmetric Mannich ReactionGlycinate + N-protected imineUp to 90% eeGood frontiersin.org

Regiocontrol: In the context of synthesizing this compound, regioselectivity primarily concerns the formation of the amide bond at the C-1 carboxyl group of the alanine backbone, without unintended reactions at the carbamate (B1207046) or the C-H bonds. The high reactivity of an activated carboxyl group towards an amine generally ensures excellent regioselectivity for the desired amide formation over other potential reaction sites under standard peptide coupling conditions. nih.gov More complex scaffolds, however, may require specific directing groups or catalyst systems to ensure reaction at the intended site, such as in the regioselective amination of fatty acids or the synthesis of unsaturated amides. acs.org

Chemical Reactivity and Mechanistic Investigations of S 2 Cbz Amino N Ethylpropanamide

Deprotection Strategies of the Benzyloxycarbonyl (Cbz) Group

Catalytic hydrogenolysis is the most common and generally mildest method for the cleavage of the Cbz group. total-synthesis.comtaylorfrancis.com The reaction involves the reduction of the benzyl (B1604629) C-O bond, liberating the free amine, toluene (B28343), and carbon dioxide. taylorfrancis.com

The standard procedure utilizes hydrogen gas (H₂) in the presence of a palladium catalyst, typically supported on activated carbon (Pd/C). total-synthesis.comtaylorfrancis.com The reaction is usually performed in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature and atmospheric pressure. total-synthesis.com An active Pd/C catalyst can be prepared in situ from palladium(II) acetate (B1210297) and charcoal, providing a highly reproducible protocol. organic-chemistry.orgmissouri.edu

Alternatively, transfer hydrogenation offers a convenient method that avoids the need for gaseous hydrogen. total-synthesis.com In this approach, a hydrogen donor molecule, such as ammonium (B1175870) formate, triethylsilane, or isopropanol, transfers hydrogen to the substrate in the presence of the catalyst. researchgate.netresearchgate.net The combination of triethylsilane and palladium on charcoal, for instance, allows for rapid and efficient deprotection under mild, neutral conditions. organic-chemistry.orgmissouri.edu

Table 1: Typical Conditions for Catalytic Hydrogenolysis of Cbz Group

Catalyst Hydrogen Source Solvent Temperature Conditions
5-10% Pd/C H₂ (1 atm) Methanol, Ethanol Room Temperature Mild, most common method total-synthesis.com
Pd(OAc)₂ / Charcoal H₂ (1 atm) Methanol Room Temperature In situ catalyst preparation organic-chemistry.orgmissouri.edu
10% Pd/C HCONH₄ Methanol Reflux Transfer hydrogenation researchgate.net
Pd/C Et₃SiH Methanol / CH₂Cl₂ Room Temperature Transfer hydrogenation, neutral conditions organic-chemistry.orgmissouri.edu

The mechanism involves the oxidative addition of the benzyl-oxygen bond to the palladium surface, followed by hydrogenolysis to release toluene and a carbamic acid intermediate. This unstable intermediate readily decomposes to yield the free amine and carbon dioxide. taylorfrancis.com

While generally stable to acidic conditions, the Cbz group can be cleaved by strong acids, although this method is harsher than hydrogenolysis. total-synthesis.com Reagents such as hydrogen bromide (HBr) in acetic acid or strong mineral acids like HCl can be used. total-synthesis.comcommonorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack (e.g., by bromide) at the benzylic carbon (SN2) or unimolecular cleavage (SN1) to form a stable benzyl cation, which is then trapped. total-synthesis.com A recently developed method utilizes aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for a selective and mild deprotection that tolerates other reducible groups and even O- and N-benzyl protecting groups. acs.org

For substrates containing functionalities sensitive to reduction or strong acids, nucleophilic deprotection offers a valuable alternative. organic-chemistry.orgacs.org A novel protocol employs 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at 75 °C. organic-chemistry.orgacs.orgresearchgate.net This method is particularly advantageous for complex molecules where standard hydrogenolysis or acid-mediated deprotection is not feasible. organic-chemistry.orgresearchgate.net The proposed mechanism involves an SN2 attack by the thiolate at the benzylic carbon of the Cbz group, leading to the release of an amine carbonate which subsequently decarboxylates to the free amine. acs.org

Table 2: Acidic and Nucleophilic Cbz Deprotection Methods

Reagent(s) Solvent Temperature Mechanism Notes
HBr Acetic Acid Room Temperature Acid-Catalyzed (SN2/SN1) Harsh conditions total-synthesis.com
AlCl₃ HFIP Room Temperature Lewis Acid-Catalyzed High functional group tolerance acs.org
2-Mercaptoethanol, K₃PO₄ DMAc 75 °C Nucleophilic (SN2) Excellent for sensitive substrates organic-chemistry.orgacs.org

Reactions Involving the Amide Functionality

The N-ethylamide group in (S)-2-(Cbz-amino)-N-ethylpropanamide is a robust functional group. Amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the poor leaving group ability of the amide anion (R₂N⁻). youtube.com Consequently, their reactions typically require harsh conditions.

The principal nucleophilic acyl substitution reaction for amides is hydrolysis, which cleaves the amide bond to form a carboxylic acid and an amine. youtube.com This transformation can be achieved under either strong acidic or basic conditions with heating. youtube.comyoutube.com

Acid-catalyzed hydrolysis of this compound would involve initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.comchegg.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate. Elimination of ethylamine (B1201723) as the leaving group (which is protonated under the acidic conditions to become a good leaving group) yields the carboxylic acid, (S)-2-(benzyloxycarbonylamino)propanoic acid, and ethylammonium (B1618946) ion. youtube.comyoutube.com

Base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the amide carbonyl carbon to form a tetrahedral intermediate. youtube.com The expulsion of the ethylamide anion is difficult. Therefore, a proton transfer from a water molecule to the nitrogen atom occurs to form ethylamine and the carboxylate salt of (S)-2-(benzyloxycarbonylamino)propanoic acid. An acidic workup is required to protonate the carboxylate and neutralize the amine. youtube.com

Direct modification or derivatization at the secondary amide nitrogen of this compound is challenging due to the low nucleophilicity of the nitrogen atom. The lone pair of the nitrogen is delocalized into the carbonyl group, reducing its availability for reactions with electrophiles.

However, derivatization of amines is a common strategy in analytical chemistry to improve detection and separation. sigmaaldrich.com While direct alkylation or acylation of the amide nitrogen is not typical, specific reagents and conditions can be employed for certain transformations. For instance, derivatization can be achieved after hydrolysis of the amide or, more commonly, after deprotection of the Cbz group, which exposes the primary amine of the resulting (S)-2-amino-N-ethylpropanamide. nih.govnih.gov This primary amine can then be readily derivatized by reacting with reagents like acyl chlorides or specific labeling agents for analytical purposes. sigmaaldrich.comwikipedia.org

Stereochemical Transformations and Chiral Pool Conversions

The (S)-stereochemistry at the α-carbon, derived from the natural amino acid L-alanine, makes this compound a valuable chiral building block in asymmetric synthesis. libretexts.org The chiral integrity of the α-carbon is generally maintained under many reaction conditions, including the common methods for Cbz deprotection.

This compound can be used as a starting material in the "chiral pool," where a readily available chiral molecule is used to synthesize other enantiomerically pure compounds. For example, the diazotization of L-phenylalanine, a related amino acid, proceeds with retention of configuration through a double SN2 mechanism, showcasing how the stereocenter can be manipulated predictably. researchgate.net

Following the deprotection of the Cbz group, the resulting (S)-2-amino-N-ethylpropanamide nih.govnih.gov can be used in peptide synthesis. The free α-amino group can be coupled with another N-protected amino acid to extend a peptide chain. The stereochemistry of the alanine (B10760859) residue is crucial for the final structure and biological activity of the resulting peptide.

It is important to note that harsh basic or acidic conditions, or elevated temperatures, can sometimes lead to racemization at the α-carbon via enolization. Therefore, reaction conditions must be carefully chosen to preserve the stereochemical purity of the molecule throughout a synthetic sequence. The development of gold-catalyzed asymmetric synthesis has also opened new routes for creating complex α,α-disubstituted amino acid derivatives from chiral precursors. acs.org

Reactivity Profiling in Multi-Step Organic Synthesis

This compound, also known as N-benzyloxycarbonyl-L-alanine ethylamide, serves as a versatile building block in the assembly of more complex molecular architectures, particularly in the synthesis of peptides and peptidomimetics. Its reactivity is primarily centered around the functional groups present: the carbobenzyloxy (Cbz) protecting group, the secondary amide, and the potential for reactions at the alpha-carbon.

The Cbz group, while stable under many conditions, can be selectively removed, most commonly via catalytic hydrogenation. This deprotection step is crucial in multi-step syntheses as it unmasks the primary amine, allowing for subsequent coupling reactions. For instance, in the synthesis of dipeptides, the removal of the Cbz group from this compound is a key step to enable the formation of a new peptide bond with another amino acid derivative.

The amide functionality within the molecule can also participate in various chemical transformations. Under certain conditions, the amide bond can be cleaved, though this is generally less common than reactions involving the protecting group. More significantly, the N-H proton of the amide can be deprotonated by a strong base, which can be a critical step in certain synthetic manipulations.

Furthermore, the reactivity of the Cbz-protected amide can be harnessed in transamidation reactions. In the presence of a suitable catalyst and a different amine, the ethylamide group can be exchanged. Research has shown that N-Cbz amides can undergo transamidation with various amines at room temperature in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reactivity allows for the modification of the C-terminus of the amino acid derivative late in a synthetic sequence.

A significant application of Cbz-protected amino amides is in the synthesis of peptide-based therapeutic agents. For example, in the development of novel anticonvulsant drugs, derivatives of N-Cbz-alpha-amino-N-alkoxyglutarimides have been synthesized from the corresponding N-Cbz-glutamic acid, showcasing the utility of such protected amino acid amides as precursors to bioactive molecules.

To provide a clearer picture of its reactivity, the following table summarizes key transformations involving this compound and related Cbz-protected amino amides in multi-step syntheses.

Reaction TypeReactantsReagents and ConditionsProductYield (%)Reference
Deprotection (Hydrogenolysis)This compoundH₂, Pd/C, Methanol, rt(S)-2-amino-N-ethylpropanamideHighGeneral knowledge
Peptide Coupling (Post-Deprotection)(S)-2-amino-N-ethylpropanamide, N-Cbz-L-PhenylalanineDCC, HOBt, DMFN-Cbz-L-Phenylalanyl-L-alanyl-N-ethylamideGood to HighGeneral peptide synthesis protocols
TransamidationN-Cbz-N-phenylbenzamide (model substrate)Benzylamine, DBU, CH₃CN, rt, 4hN-benzylbenzamide95ResearchGate Article
Synthesis of Bioactive Molecules(R)-N-Cbz-glutamic acid (related precursor)Multi-step synthesis(R)-N-Cbz-alpha-amino-N-hydroxyglutarimideNot specifiedArch Pharm Res. 2004 Feb;27(2):151-5

The data presented underscores the utility of this compound as a reliable and predictable component in the synthetic chemist's toolbox. Its well-defined reactivity allows for its incorporation into complex synthetic sequences, leading to the efficient construction of a diverse range of target molecules. Mechanistic investigations reveal that the outcomes of these reactions are largely governed by the inherent properties of the functional groups and the careful choice of reagents and reaction conditions.

Advanced Applications of S 2 Cbz Amino N Ethylpropanamide in Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecule Synthesis

The inherent chirality of (S)-2-(Cbz-amino)-N-ethylpropanamide, originating from the L-alanine backbone, makes it an excellent chiral building block. nih.gov The defined stereocenter is crucial for constructing complex molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity. The Cbz group provides robust protection for the nitrogen atom, preventing unwanted reactions during synthetic steps, while the ethylamide offers a modification from a standard carboxylic acid terminus. organic-chemistry.org

Precursor in the Synthesis of Chiral Nitrogen-Containing Compounds

Amino acids are frequently used as starting materials for the synthesis of a wide array of chiral compounds due to their readily available and stereochemically pure nature. nih.gov this compound serves as a precursor for more elaborate chiral nitrogenous molecules. The Cbz-protected amine can be carried through multiple synthetic steps before a final deprotection, often via hydrogenolysis, reveals the primary amine for further functionalization. This strategy is fundamental in the synthesis of natural products and their analogs. mdpi.com

The compound's structure allows for synthetic manipulation at several positions. For instance, the amide N-H bond can participate in reactions, or the entire ethylamide group can be modified. The core chiral unit, (S)-alanine, ensures that the stereochemical integrity is transferred to the final, more complex product. This is critical in the development of molecules where specific enantiomers or diastereomers are required for their intended function.

Role in Peptidomimetic and Oligopeptide Chemistry

In the fields of medicinal chemistry and drug discovery, there is significant interest in peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved properties like enhanced stability against enzymatic degradation and better bioavailability. nih.govlifechemicals.com this compound is an ideal starting point for creating such molecules. The N-ethylamide group at the C-terminus is a non-natural modification that can confer resistance to proteases, which typically cleave the peptide bonds of natural amino acid residues. sci-hub.se

This building block can be incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques. journal-imab-bg.org The Cbz group serves as a conventional N-terminal protecting group, which can be selectively removed to allow for chain elongation. organic-chemistry.org The resulting modified peptide can adopt specific secondary structures, such as β-turns, which are often crucial for biological activity. nih.gov

FeatureDescriptionImplication in Peptidomimetics
Chiral Center (S)-configuration derived from L-alanine.Dictates the stereochemistry of the final molecule, crucial for specific receptor binding.
Cbz-Protecting Group Carboxybenzyl group on the α-amine.Standard protecting group in peptide synthesis, allowing for controlled, stepwise chain elongation. organic-chemistry.org
N-Ethylamide Modification of the C-terminal carboxylic acid.Increases metabolic stability by conferring resistance to proteolysis. lifechemicals.comsci-hub.se
Structural Backbone Alanine-derived structure.Can be integrated into larger peptide sequences to modulate their conformational properties.

Exploration in Supramolecular Chemistry and Chiral Recognition Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Chiral recognition, a key principle in this field, is the ability of a chiral molecule (the host) to selectively bind to one enantiomer of another chiral molecule (the guest). nih.gov

This compound possesses several structural features that make it a candidate for exploration in these areas.

Hydrogen Bonding Sites: The molecule has two N-H groups (from the carbamate (B1207046) and the amide) and two carbonyl oxygen atoms (C=O), which can act as hydrogen bond donors and acceptors, respectively. These are essential for forming defined intermolecular assemblies.

Aromatic Ring: The benzyl (B1604629) group of the Cbz moiety can participate in π-π stacking interactions, providing an additional force to guide self-assembly.

Chiral Center: The stereocenter provides the basis for enantioselective interactions, making the molecule a potential component for chiral stationary phases in chromatography or as a chiral selector in sensing applications. nih.gov

The self-assembly of such molecules can lead to the formation of ordered structures like gels, fibers, or sheets. The specific arrangement of molecules in these assemblies is dictated by the precise interplay of non-covalent forces, with the chirality of the building block being translated to the macroscopic structure. nih.gov

Potential as a Ligand or Precursor for Asymmetric Catalysis

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a cornerstone of modern organic synthesis. nih.gov Chiral ligands, which coordinate to a metal center to create the catalytic species, are often derived from readily available chiral sources like amino acids. mdpi.comnih.gov

This compound can be considered a precursor to a chiral ligand. Following the removal of the Cbz protecting group, the resulting (S)-2-amino-N-ethylpropanamide features a primary amine and an amide group. These functionalities can act as a bidentate ligand, coordinating to a metal center through the nitrogen and oxygen atoms. The ethyl group on the amide can influence the steric environment around the metal center, which in turn affects the enantioselectivity of the catalyzed reaction.

The design of such ligands is a highly active area of research, with small modifications to the ligand structure often leading to significant changes in catalytic activity and selectivity. researchgate.net The use of amino acid-derived amides provides a modular approach, allowing for the synthesis of a library of potential ligands with varied steric and electronic properties.

MetalCommon Asymmetric ReactionPotential Role of Amino Amide Ligand
Palladium (Pd) Asymmetric Allylic AlkylationControls the stereochemical outcome of nucleophilic attack on a π-allyl palladium complex.
Rhodium (Rh) Asymmetric HydrogenationCreates a chiral environment around the metal center for the enantioselective addition of hydrogen to a double bond.
Copper (Cu) Asymmetric Michael AdditionFacilitates the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds. mdpi.com
Ruthenium (Ru) Asymmetric Transfer HydrogenationMediates the stereoselective transfer of hydrogen from a donor molecule to a substrate.

Spectroscopic and Chromatographic Characterization of S 2 Cbz Amino N Ethylpropanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy serves as the cornerstone for the structural analysis of (S)-2-(Cbz-amino)-N-ethylpropanamide in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's atomic framework and spatial arrangement can be assembled.

High-resolution 1H and 13C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, allow for the assignment of each atom to its position in the molecular structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic protons of the benzyloxycarbonyl (Cbz) group typically appear in the downfield region (δ 7.3-7.4 ppm). The benzylic methylene (B1212753) protons (Cbz-CH₂) resonate as a singlet around δ 5.1 ppm. redalyc.org The protons of the alanine (B10760859) backbone, including the α-methine (CH) and β-methyl (CH₃) groups, as well as the N-ethyl amide protons, would appear at characteristic chemical shifts influenced by their neighboring functional groups.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound. Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other conditions.

AssignmentPredicted δ (ppm)MultiplicityIntegration
Phenyl (C₆H₅)7.3 - 7.4Multiplet5H
Benzyl (B1604629) (CH₂)~5.1Singlet2H
Alanine α-CH4.1 - 4.3Quintet1H
Alanine β-CH₃1.3 - 1.4Doublet3H
Ethyl CH₂3.2 - 3.3Quartet2H
Ethyl CH₃1.1 - 1.2Triplet3H
Cbz NH5.5 - 6.0Doublet1H
Amide NH6.5 - 7.0Triplet1H

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbons of the carbamate (B1207046) and amide groups are expected in the most downfield region (δ 155-175 ppm). The aromatic carbons of the Cbz group would appear around δ 127-136 ppm. redalyc.org The aliphatic carbons, including the benzylic CH₂, alanine α-CH and β-CH₃, and the ethyl group carbons, would resonate in the upfield region of the spectrum.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Note: Predicted values are based on typical chemical shifts for similar functional groups.

AssignmentPredicted δ (ppm)
Amide C=O~173
Carbamate C=O~156
Phenyl C (quaternary)~136
Phenyl CH127 - 129
Benzyl CH₂~67
Alanine α-CH~51
Ethyl CH₂~34
Alanine β-CH₃~18
Ethyl CH₃~15

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. science.govwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the alanine α-CH proton and both its neighboring NH proton and the β-CH₃ protons. It would also confirm the connectivity within the N-ethyl group by showing a cross-peak between the CH₂ and CH₃ protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). wikipedia.org This technique is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal at δ ~1.3 ppm would show a correlation to the carbon signal at δ ~18 ppm, confirming their assignment as the alanine β-CH₃ group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which helps to piece together the molecular fragments. wikipedia.org Key HMBC correlations would include the link between the N-ethyl CH₂ protons and the amide carbonyl carbon, and the correlation from the alanine α-CH proton to the same amide carbonyl, confirming the N-ethylpropanamide structure. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for conformational and stereochemical analysis. For example, NOESY could reveal spatial proximity between the protons of the Cbz aromatic ring and the alanine α-CH, providing insight into the molecule's preferred conformation.

Interactive Table 3: Expected Key 2D NMR Correlations for Structural Elucidation.

ExperimentCorrelating NucleiInformation Gained
COSY Alanine α-CH ↔ Alanine β-CH₃Confirms alanine backbone
Ethyl CH₂ ↔ Ethyl CH₃Confirms N-ethyl group
HSQC Alanine α-CH ↔ Alanine α-CAssigns the α-carbon
Benzyl CH₂ ↔ Benzyl CAssigns the benzylic carbon
HMBC Ethyl CH₂ → Amide C=OConnects ethyl group to amide
Alanine α-CH → Amide C=OConnects alanine to amide
Benzyl CH₂ → Carbamate C=OConfirms Cbz structure

Determining the enantiomeric purity of this compound is critical. NMR spectroscopy can achieve this through the use of chiral discriminating agents (CDAs), such as chiral solvating agents (CSAs). researchgate.netnih.gov When the chiral analyte is mixed with a CSA, transient diastereomeric complexes are formed in situ. semmelweis.hu These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of NMR signals for the (R)- and (S)-enantiomers. nih.gov For example, adding a chiral agent like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid could induce separate signals for the alanine α-CH or β-CH₃ protons of the (S)- and any contaminating (R)-enantiomer, allowing for direct quantification of enantiomeric excess (ee). researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique ideal for analyzing polar, non-volatile molecules like this compound. researchgate.net The analysis would provide a high-resolution mass measurement of the molecular ion, typically the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. Given the molecular formula C₁₃H₁₈N₂O₃, the expected exact mass of the neutral molecule is 250.1317. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. scispace.com The fragmentation pattern provides a fingerprint that helps confirm the structure. For this compound, key fragmentation pathways would likely involve:

Loss of the benzyl group: Cleavage can lead to the loss of a benzyl radical (C₇H₇•, 91 Da) or toluene (B28343) (C₇H₈, 92 Da).

Decarboxylation: Loss of CO₂ (44 Da) from the carbamate moiety is a common pathway. researchgate.net

Amide bond cleavage: Scission of the amide bond can lead to fragments corresponding to the Cbz-alanine portion and the ethylamine (B1201723) portion.

Interactive Table 4: Predicted Key Fragment Ions in ESI-MS/MS of [M+H]⁺ for this compound (MW = 250.3).

m/z (Predicted)Proposed Loss from [M+H]⁺ (m/z 251.1)Fragment Structure/Identity
207.1-CO₂ (44 Da)Ion from decarboxylation
160.1-C₇H₇• (benzyl radical, 91 Da)[M+H - C₇H₇]⁺
132.1Cleavage productCbz-alanine fragment ion
91.1-Tropylium ion (C₇H₇⁺)
72.1Cleavage productPropanamide fragment ion

GC-MS is a robust technique for separating and identifying components in a mixture. However, due to the low volatility and polar nature of this compound, direct analysis is challenging. sigmaaldrich.com Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.netjfda-online.com This often involves silylating active hydrogens, such as the one on the carbamate nitrogen, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov

Once derivatized, the compound can be separated by gas chromatography and analyzed by the mass spectrometer, which typically uses electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation, providing a detailed mass spectrum that can be used for structural confirmation and library matching. nih.gov The fragmentation pattern in EI-MS would be more complex than in ESI-MS but would provide valuable structural data, with characteristic fragments arising from the cleavage of the Cbz group, the alanine side chain, and the N-ethyl amide. researchgate.net

Optical Methods for Chiral Purity Determination

The determination of chiral purity is a critical aspect of the characterization of enantiomerically enriched compounds such as this compound. Optical methods are powerful non-destructive techniques for this purpose, relying on the differential interaction of enantiomers with plane-polarized light.

Polarimetry and Optical Rotation Dispersion (ORD)

Optical Rotation Dispersion (ORD) is the measurement of the optical rotation as a function of the wavelength of light. ORD spectra provide more detailed information than single-wavelength polarimetry and can be used to determine the absolute configuration of a molecule by analyzing the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band. For N-Cbz protected amino acids, the chromophore of the benzyloxycarbonyl group absorbs in the UV region, giving rise to a Cotton effect that can be analyzed to confirm the stereochemical integrity of the compound.

Table 1: Representative Optical Rotation Data for Related Compounds

Compound Specific Rotation [α] Conditions
N-Cbz-L-alanine -13.9° c=2, Acetic Acid
L-Alanine +14.5° c=10, 6N HCl

Note: The table provides data for structurally related compounds to give a comparative context.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum provides information about the stereochemistry and conformation of a molecule. For this compound, the amide and the benzyloxycarbonyl chromophores are expected to give rise to characteristic CD signals.

Studies on N-protected L-alanine oligomers have shown that the peptide backbone and the protecting group contribute to the CD spectrum. For a monomeric derivative like this compound in a random coil conformation, a positive Cotton effect in the 208–218 nm range is expected, which is characteristic of the L-configuration in such derivatives. The exact position and intensity of the CD bands are sensitive to the solvent and the conformation of the molecule in solution. The CD spectrum can serve as a sensitive probe for the chiral purity and conformational preferences of this compound.

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic techniques are indispensable for the separation and analysis of enantiomers. Chiral chromatography, in particular, allows for the direct determination of enantiomeric purity and the preparative separation of stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantiomeric separation of chiral compounds. The development of a suitable HPLC method for this compound involves the selection of an appropriate chiral stationary phase (CSP) and mobile phase.

For N-Cbz protected amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), have proven to be very effective. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

A typical method for the separation of N-Cbz-DL-alanine, a closely related compound, on a CHIRALPAK® IC column utilizes a mobile phase of n-hexane/ethanol (B145695)/trifluoroacetic acid (90/10/0.1) at a flow rate of 1 mL/min with UV detection at 230 nm. Under these conditions, baseline separation of the enantiomers is achieved. For this compound, a similar method development strategy would be employed, with optimization of the mobile phase composition to achieve optimal resolution and retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin (B1679390) A, also show broad applicability for the separation of N-protected amino acids and could be effective for this compound. mst.edu

Table 2: Exemplary Chiral HPLC Method Parameters for a Related Compound (N-CBZ-DL-Alanine)

Parameter Value
Column CHIRALPAK® IC (4.6 x 250 mm, 5 µm)
Mobile Phase n-hexane / ethanol / trifluoroacetic acid = 90 / 10 / 0.1
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Retention Time (Rt) 1 8.4 min
Retention Time (Rt) 2 9.6 min
Alpha (α) 1.21
Resolution (Rs) 3.00

This table presents a validated method for a structurally similar compound, which would serve as a starting point for method development for this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary.

A common approach for the GC analysis of amino acid derivatives involves the formation of more volatile esters and amides. For instance, the compound can be derivatized to its N-trifluoroacetyl isopropyl ester. The resulting volatile diastereomers can then be separated on a chiral capillary column, such as one coated with Chirasil-Val. This stationary phase is known for its excellent enantioselective properties towards derivatized amino acids. The development of a GC method would involve optimizing the derivatization conditions to ensure complete and reproducible conversion, followed by the optimization of the GC temperature program and carrier gas flow rate to achieve baseline separation of the enantiomers.

Table 3: General GC Conditions for Chiral Analysis of Amino Acid Derivatives

Parameter Typical Value/Condition
Column Chiral capillary column (e.g., Chirasil-Val)
Derivatization Reagent Trifluoroacetic anhydride (B1165640) / Isopropanol
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table outlines typical parameters for the GC analysis of derivatized amino acids, which would be adapted for this compound.

Thin-Layer Chromatography (TLC) in Stereochemical Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative assessment of enantiomeric purity. Chiral TLC plates, which have a chiral selector incorporated into the stationary phase, can be used for the direct separation of enantiomers.

For the stereochemical assessment of this compound, a chiral TLC plate, for example, one impregnated with a chiral ligand-exchange reagent, could be employed. The mobile phase would typically consist of a mixture of organic solvents, and the spots can be visualized under UV light (due to the Cbz group) or by staining with a suitable reagent such as ninhydrin (B49086) after deprotection. The separation of the enantiomers would be observed as two distinct spots with different retardation factors (Rf values). While not as quantitative as HPLC or GC, chiral TLC is a valuable tool for rapid screening and for monitoring the progress of stereoselective reactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, the spectra are expected to exhibit characteristic bands corresponding to its amide, carbamate, and aromatic moieties.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound can be predicted to show several key absorption bands. The presence of two amide linkages, one in the carbamate (Cbz) group and one in the N-ethylpropanamide group, will give rise to distinct vibrational modes.

A crucial region for analysis is the amide I and amide II bands. researchgate.netleibniz-fli.de The amide I band, primarily due to the C=O stretching vibration, is expected to appear in the range of 1630-1680 cm⁻¹. aip.orgresearchgate.net The amide II band, resulting from N-H bending and C-N stretching vibrations, is anticipated between 1520 and 1580 cm⁻¹. researchgate.netleibniz-fli.de

The carbamate group (Cbz) will also contribute significantly to the spectrum. The C=O stretching of the carbamate is typically observed around 1680-1720 cm⁻¹. The N-H stretching vibration of both the amide and carbamate groups is expected to produce a band in the region of 3200-3400 cm⁻¹. The aromatic ring of the benzyl group will display characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The Raman spectrum of this compound is expected to be rich in information, particularly regarding the non-polar parts of the molecule. researchgate.net

The aromatic ring of the Cbz group should exhibit a strong, sharp band around 1000 cm⁻¹ due to the symmetric ring breathing mode. Other aromatic C-C stretching vibrations will also be present. The C=O stretching vibrations of the amide and carbamate groups are also Raman active, although their intensities may differ from those in the IR spectrum. The various C-H bending and stretching vibrations of the aliphatic portions of the molecule will also be observable.

Interactive Data Table: Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Amide (N-H)N-H Stretch3200-34003200-3400
Amide (C=O)Amide I (C=O Stretch)1630-16801630-1680
Amide (N-H, C-N)Amide II (N-H Bend, C-N Stretch)1520-15801520-1580
Carbamate (C=O)C=O Stretch1680-17201680-1720
Aromatic (C-H)C-H Stretch> 3000> 3000
Aromatic (C=C)C=C Stretch / Ring Breathing1450-1600~1000 (strong) and others
Aliphatic (C-H)C-H Stretch2850-29602850-2960

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net For a chiral molecule like this compound, this technique can unambiguously confirm the 'S' configuration at the stereocenter.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays. This data allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined with high precision.

Determination of Absolute Configuration:

The absolute configuration is determined through the anomalous dispersion effect. ias.ac.incsic.es When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. csic.es This leads to a breakdown of Friedel's law, which states that the intensities of the diffraction spots (h,k,l) and (-h,-k,-l) are equal. By carefully measuring the small differences in intensity between these Friedel pairs, the absolute arrangement of atoms in space can be established. researchgate.netmit.edu

Expected Crystal Structure Features:

While a specific crystal structure for this compound is not publicly available, some general features can be anticipated based on the structures of similar dipeptides and N-protected amino acids. nih.goviucr.orgresearchgate.net The crystal packing would likely be stabilized by a network of intermolecular hydrogen bonds. The N-H groups of the amide and carbamate moieties can act as hydrogen bond donors, while the oxygen atoms of the carbonyl groups can act as acceptors.

The crystal would belong to one of the chiral space groups. The unit cell parameters (a, b, c, α, β, γ) would define the dimensions of the repeating unit of the crystal lattice. The conformation of the molecule in the solid state, including the torsion angles along the backbone, would be precisely determined.

Interactive Data Table: Hypothetical Crystallographic Parameters

ParameterDescriptionExpected Value/Information
Crystal SystemThe geometry of the unit cell.Likely Orthorhombic or Monoclinic
Space GroupThe symmetry of the crystal structure.A chiral space group (e.g., P2₁2₁2₁)
Unit Cell DimensionsThe lengths and angles of the unit cell axes.Would be determined from diffraction data.
ZThe number of molecules in the unit cell.Typically an integer like 2, 4, or 8.
Hydrogen BondingKey intermolecular interactions.Expected between N-H and C=O groups.
Absolute ConfigurationThe spatial arrangement of atoms.Confirmed as 'S' via anomalous dispersion.

Computational Chemistry and Theoretical Insights into S 2 Cbz Amino N Ethylpropanamide

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of molecules like (S)-2-(Cbz-amino)-N-ethylpropanamide. These methods provide a quantum mechanical description of the electron density in a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can predict its optimized geometry, electronic properties, and reactivity descriptors. By approximating the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it a popular tool in computational chemistry.

DFT calculations on analogous N-protected amino amides reveal key insights into the electronic landscape of these molecules. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-0.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap6.0 eVReflects chemical reactivity and kinetic stability.
Dipole Moment3.5 DInfluences intermolecular interactions and solubility.

Note: The values in this table are illustrative and based on typical DFT results for similar N-Cbz protected amino amides. Actual values would require specific calculations on this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the amide and carbamate (B1207046) groups in this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs their interconversion. The relative energies of these conformers determine their population at a given temperature.

Computational studies on similar dipeptides show that the conformational landscape is primarily governed by the torsional angles of the backbone. For this compound, key dihedral angles include those around the C-N bonds of the amide and carbamate linkages. The presence of the bulky Cbz protecting group and the ethylamide group will influence the preferred conformations by introducing steric hindrance. The energy landscape of such molecules typically features several local minima corresponding to different stable conformations, separated by energy barriers.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound would behave in a solution, such as water or an organic solvent.

MD simulations of analogous peptides in aqueous solution have shown that solvent interactions play a crucial role in determining the conformational preferences of the molecule. Water molecules can form hydrogen bonds with the amide and carbamate groups, stabilizing certain conformations. The hydrophobic benzyl (B1604629) group of the Cbz protecting group will likely influence the molecule's orientation at interfaces and its aggregation behavior.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. For this compound, a key reaction of interest is its formation, typically through the coupling of N-Cbz-alanine and ethylamine (B1201723).

Computational studies on amide bond formation have elucidated the detailed steps of such reactions. These studies often involve locating the transition state structures and calculating the activation energies for different proposed mechanisms. For the formation of this compound, a likely mechanism involves the activation of the carboxylic acid group of N-Cbz-alanine, followed by nucleophilic attack by ethylamine. DFT calculations can be used to model the energies of the reactants, intermediates, transition states, and products, providing a quantitative picture of the reaction profile.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are commonly used to predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These predicted spectra can then be compared with experimental data to validate the computational model and to aid in the assignment of spectral peaks.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (Amide)173
Carbonyl (Carbamate)156
Alpha-Carbon51
Methylene (B1212753) (Cbz)67
Aromatic (Cbz, ipso)136
Methyl (Alanine)18
Methylene (Ethyl)35
Methyl (Ethyl)15

Note: These are illustrative values based on typical chemical shifts for similar functional groups and would require specific DFT calculations for accurate prediction.

Chiral Recognition and Stereoselective Interaction Modeling

As a chiral molecule, this compound can exhibit stereoselective interactions with other chiral molecules. Computational modeling can be used to understand the principles of this chiral recognition.

Modeling studies of chiral recognition often involve docking simulations or the calculation of interaction energies between the chiral molecule and a chiral selector. These studies can reveal the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that are responsible for the differential binding of enantiomers. For this compound, the chiral center at the alpha-carbon, along with the defined stereochemistry of the surrounding functional groups, will dictate its interactions with other chiral entities. Computational models can help in designing chiral selectors for the enantiomeric separation or in understanding its interactions with chiral biological targets.

Future Research Trajectories and Broader Academic Impact

Innovations in Green Chemistry Approaches for (S)-2-(Cbz-amino)-N-ethylpropanamide Synthesis

Traditional amide synthesis often relies on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which contribute to a significant environmental burden. advancedchemtech.comresearchoutreach.org The synthesis of peptides and related compounds is known to generate substantial waste, with solvents accounting for 80-90% of the total mass. advancedchemtech.com Future research will prioritize the development of green synthetic routes for this compound that minimize waste and utilize environmentally benign materials.

Key areas of innovation include:

Aqueous Synthesis: Moving amide bond formation into water is a primary goal of green chemistry. greentech.fr Research into micellar catalysis, where surfactants form nanoreactors in water, could enable the efficient coupling of N-Cbz-L-alanine and ethylamine (B1201723), eliminating the need for bulk organic solvents. greentech.fr

Greener Solvents: The exploration of biodegradable and renewable solvents is gaining traction. researchoutreach.orggappeptides.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which can be derived from renewable feedstocks, are promising alternatives to traditional petroleum-based solvents for the synthesis of this compound. gappeptides.com

Catalytic Cbz-Deprotection: The carboxybenzyl (Cbz) protecting group is typically removed via hydrogenation. Innovations focus on creating more sustainable catalytic systems, such as using in-situ generated palladium catalysts from Pd(OAc)₂ and charcoal, which allows for lower catalyst loadings and milder reaction conditions. missouri.edu

Continuous Flow Processes: Shifting from batch production to continuous flow chemistry can significantly reduce waste and improve efficiency. biomatik.com A flow process for synthesizing this compound would use smaller reactor volumes and allow for precise control over reaction parameters, minimizing excess reagents and solvent usage. amidetech.com

A comparative table illustrates the potential environmental benefits of shifting to greener synthetic protocols.

ParameterTraditional SynthesisGreen Synthesis (Projected)
Solvent DMF, DCMWater, 2-MeTHF, Ethyl Acetate (B1210297)
Coupling Reagent HBTU, HATUT3P®, DIC/OxymaPure® rsc.orgrsc.org
Process Type BatchContinuous Flow
Waste Generation High (Large solvent volumes)Low (Reduced solvent, reagent recycling)
Energy Consumption High (Heating/cooling cycles)Lower (Improved heat transfer in flow)

Elucidation of Novel Reactivity Pathways and Synthetic Transformations

Beyond its role as a synthetic intermediate, this compound possesses latent reactivity that can be exploited in novel chemical transformations. Future research will aim to uncover and harness these pathways.

Catalytic Functionalization: The N-H and C-H bonds within the molecule are potential sites for late-stage functionalization. Advances in photoredox and transition-metal catalysis could enable the direct arylation or alkylation of the Cbz-protected amine, creating a library of structurally diverse derivatives from a common precursor. organic-chemistry.org

Transformations of the Amide Bond: While amides are famously stable, novel catalytic methods are emerging to transform them into other functional groups. Research could explore the reduction of the amide in this compound to an amine or its conversion to a thioamide or ester, opening up new synthetic possibilities.

Organocatalysis: Chiral primary α-amino amides have been shown to act as effective organocatalysts in asymmetric reactions, such as aldol (B89426) additions. mdpi.com Future studies could investigate whether this compound or its deprotected form can catalyze other carbon-carbon bond-forming reactions, leveraging its inherent chirality.

Electrochemical Synthesis: Electrosynthesis offers a green alternative for driving chemical reactions. researchgate.net Pathways could be developed for the electrochemical synthesis of the amide bond itself or for subsequent modifications of the molecule, reducing the reliance on chemical oxidants or reductants.

Expansion of Applications in Emerging Areas of Chemical Research

As a chiral building block, this compound is well-positioned for use in several emerging fields of chemical and biomedical research. Its value lies in its ability to introduce a specific stereochemical configuration into larger, more complex molecules. ontosight.aiguidechem.com

Peptidomimetics and Drug Discovery: The isosteric replacement of amide bonds is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drugs. nih.govresearchgate.net this compound can serve as a precursor to molecules where the amide bond is replaced with bioisosteres like fluoroalkenes or heterocycles, potentially leading to new therapeutic agents with enhanced stability and potency. nih.gov

Development of Novel Organocatalysts: As mentioned, α-amino amides can function as catalysts. mdpi.com By modifying the ethylamide or incorporating the molecule into a larger scaffold, researchers could design new, highly selective organocatalysts for asymmetric synthesis.

Materials Science: The molecule could be used as a monomer for the synthesis of novel, chiral polyamides. Such polymers could have unique properties, such as the ability to selectively recognize other chiral molecules, making them suitable for applications in chiral chromatography, sensors, or asymmetric catalysis.

Development of Advanced In Situ Analytical Techniques for Process Monitoring

To optimize the synthesis of this compound, especially in continuous flow or large-scale production, real-time monitoring of the reaction is crucial. Process Analytical Technology (PAT) provides the tools to understand and control reaction kinetics, yield, and impurity formation as they happen. acs.org

Spectroscopic Monitoring: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants and products in real-time by monitoring their characteristic vibrational frequencies. jocpr.com This allows for precise determination of reaction endpoints, preventing the formation of byproducts from over-reaction.

Online Chromatography: Integrating online high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with the reactor allows for automated sampling and analysis of the reaction mixture. researchgate.netacs.org This provides detailed, quantitative data on conversion and purity throughout the process.

Novel Non-Invasive Methods: Emerging techniques like computer vision are being explored to monitor reactions based on colorimetric changes. nih.govchemrxiv.org For amide coupling reactions that use color-releasing reagents, a simple camera could provide a non-invasive, data-rich method to track reaction progress. chemrxiv.org Another approach involves monitoring the electrical conductivity of the reaction solution, which can change as ionic species are consumed or generated during the coupling step. google.com

Analytical TechniqueInformation ProvidedApplication in Synthesis
In-situ FTIR/Raman Real-time concentration of reactants, intermediates, and products.Determining reaction kinetics and endpoint.
Online HPLC/SFC Quantitative measurement of conversion, product purity, and impurity profile.Process optimization and quality control. researchgate.net
Computer Vision Colorimetric tracking of reaction progress with certain reagents. nih.govLow-cost, non-invasive monitoring.
Conductivity Measurement Changes in ionic concentration during coupling. google.comMonitoring reaction completion.

Integration with Automated Synthesis and High-Throughput Experimentation

The future of chemical synthesis lies in the integration of robotics, automation, and data science to accelerate discovery and optimization. This compound is an ideal candidate for synthesis and derivatization using these modern platforms.

High-Throughput Experimentation (HTE): HTE platforms use miniaturized, parallel reactors (e.g., 96-well plates) to rapidly screen hundreds of reaction conditions. umich.edu This technology can be used to quickly identify the optimal coupling reagent, base, solvent, and temperature for the synthesis of this compound, dramatically reducing development time. nih.gov

Automated Flow Synthesis: Automated fast-flow peptide synthesis (AFPS) systems are revolutionizing the production of peptides and related molecules. amidetech.com A similar automated platform could be configured for the dedicated synthesis of this compound and its analogs, enabling rapid, on-demand production. researchgate.net

Machine Learning-Directed Optimization: The large datasets generated by HTE and automated flow systems are ideal for training machine learning (ML) algorithms. numberanalytics.com An ML model could predict the outcome of a reaction based on the starting conditions, and then suggest new experiments to perform, creating a closed loop of "Design-Make-Test-Analyze" that intelligently and rapidly navigates the chemical space to find the best synthesis protocol. rsc.org

By embracing these future research trajectories, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a versatile tool for advancing sustainable chemistry, drug discovery, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.